2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-benzyl-2-methylpyrrolidine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide
- 2-(3-Amino-2-methylpyrrolidin-3-yl)acetamide
- 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)propionamide
Uniqueness
2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl and methyl groups on the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(3-amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-14(16,9-13(15)18)7-8-17(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H2,15,18) |
InChI Key |
YUUOWUSRZOHSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)(CC(=O)N)N |
Origin of Product |
United States |
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